molecular formula C13H18O B1254275 alpha-[(Z)-2-Hexenyl]benzenemethanol

alpha-[(Z)-2-Hexenyl]benzenemethanol

Cat. No.: B1254275
M. Wt: 190.28 g/mol
InChI Key: GPOXRFICYIWOMY-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-[(Z)-2-Hexenyl]benzenemethanol is a benzenemethanol derivative featuring a (Z)-configured 2-hexenyl side chain. The (Z) designation indicates that the higher-priority substituents on the double bond are on the same side, influencing its stereochemical and physicochemical properties. This compound belongs to a class of volatile organic compounds (VOCs) often implicated in plant defense mechanisms, aroma profiles, and ecological interactions .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(Z)-1-phenylhept-3-en-1-ol

InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h4-10,13-14H,2-3,11H2,1H3/b8-4-

InChI Key

GPOXRFICYIWOMY-YWEYNIOJSA-N

Isomeric SMILES

CCC/C=C\CC(C1=CC=CC=C1)O

Canonical SMILES

CCCC=CCC(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Geometric Isomers

(a) Positional Isomers: (Z)-3-Hexenyl vs. (Z)-2-Hexenyl Derivatives
  • (Z)-3-Hexenyl compounds, such as (Z)-3-hexenyl acetate, are ubiquitous in plant green leaf volatiles (GLVs) and are associated with "green odor" profiles . These compounds are enzymatically converted to (E)-2-hexenyl derivatives in the presence of insect oral secretions, altering their ecological roles (e.g., attracting predators of herbivores) .
  • (Z)-2-Hexenyl derivatives, like the target compound, are less commonly reported. The position of the double bond (C2 vs. C3) affects volatility and interaction with olfactory receptors. For example, (E)-2-hexenyl acetate has a fruity odor, whereas (Z)-3-hexenyl acetate is greener .
(b) Geometric Isomers: (Z) vs. (E) Configuration
  • The Z configuration in hexenyl chains is typically associated with biosynthetic precursors (e.g., (Z)-3-hexenal) that are isomerized to E isomers (e.g., (E)-2-hexenal) by plant enzymes . This conversion modifies both chemical reactivity and biological function. For instance, (E)-2-hexenyl volatiles are more effective in deterring herbivore oviposition compared to Z isomers .

Functional Group Modifications

(a) Benzenemethanol Core vs. Other Alcohols
  • Benzenemethanol derivatives (e.g., alpha-methylbenzenemethanol in ) exhibit higher boiling points (e.g., 371.2 K for alpha-methylbenzenemethanol) compared to aliphatic alcohols like (Z)-3-hexen-1-ol due to aromatic ring stabilization .
  • Hexenyl-alcohol analogs (e.g., (Z)-3-hexen-1-ol) are more volatile and contribute to fresh plant aromas, whereas the benzenemethanol moiety in alpha-[(Z)-2-Hexenyl]benzenemethanol likely imparts a floral or balsamic note .
(b) Esterification Effects
  • Esters such as (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate are dominant in fruit and floral scents . The esterification of hexenyl alcohols increases volatility and aroma intensity. In contrast, the free alcohol form (e.g., this compound) may have lower volatility but enhanced stability in plant tissues .

Odor and Flavor Profiles

Compound Odor Profile Biological Source Key Reference
(E)-2-Hexenyl acetate Fruity, fresh Peppermint, fruits
(Z)-3-Hexenyl acetate Green, leafy Tobacco, jasmine tea
This compound* Predicted: Floral-green, balsamic Synthetic/plant secondary metabolites Inferred
(Z)-3-Hexen-1-ol Fresh-cut grass Damaged plant tissues

*Note: Odor profile of this compound is inferred from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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